molecular formula C19H17ClN2O5 B2582498 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide CAS No. 1396806-75-9

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide

Número de catálogo: B2582498
Número CAS: 1396806-75-9
Peso molecular: 388.8
Clave InChI: RTPKZGFIUIVNGG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a benzodioxole moiety linked via a carbonyl group to an azetidine ring (a four-membered nitrogen-containing heterocycle), which is further connected to a 5-chloro-2-methoxyphenyl carboxamide group. Key structural attributes include:

  • Benzodioxole: Enhances metabolic stability and may participate in π-π stacking interactions with biological targets .
  • 5-Chloro-2-Methoxyphenyl: The chlorine atom (electron-withdrawing) and methoxy group (electron-donating) balance lipophilicity and solubility, influencing bioavailability.

Propiedades

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O5/c1-25-15-5-3-13(20)7-14(15)21-18(23)12-8-22(9-12)19(24)11-2-4-16-17(6-11)27-10-26-16/h2-7,12H,8-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPKZGFIUIVNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide , referred to as compound A , is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

Compound A features a unique structure that combines a benzodioxole moiety with an azetidine ring and a chloro-substituted methoxyphenyl group. The molecular formula is C17H16ClN2O4C_{17}H_{16}ClN_{2}O_{4}, with a molecular weight of approximately 348.77 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds derived from benzodioxole structures. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells.

Table 1: Cytotoxic Effects of Compound A on Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Induction (%)
A54915.825.0
C610.432.4
NIH/3T3>100-

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

In a comparative study, compound A demonstrated enhanced apoptosis induction in C6 cells compared to standard chemotherapeutic agents like cisplatin, suggesting its potential as a therapeutic agent in oncology .

Enzyme Inhibition

Additionally, compound A has been evaluated for its inhibitory effects on cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurotransmission and are often targeted in neurodegenerative diseases.

Table 2: Inhibition of Cholinesterases by Compound A

EnzymeIC50 (µM)Comparison to Galantamine (IC50 = 1.83 µM)
AChE108.0Moderate
BuChE205.0Weak

The results indicated that compound A exhibited moderate inhibition of AChE but was less effective against BuChE, suggesting selective activity that could be beneficial for therapeutic applications .

The mechanism by which compound A exerts its biological effects may involve the modulation of key cellular pathways associated with apoptosis and cell cycle regulation. Studies suggest that the benzodioxole moiety may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Molecular docking studies have indicated that compound A can bind effectively to active sites of target proteins involved in cancer progression and cholinergic signaling pathways. This binding likely alters enzyme activity and cellular responses leading to apoptosis in cancer cells .

Case Studies

In a notable case study involving the synthesis and evaluation of benzodioxole derivatives, researchers synthesized several analogs of compound A and assessed their cytotoxicity across different cancer cell lines. The study concluded that modifications on the phenyl ring significantly influenced anticancer activity, emphasizing the importance of structural optimization in drug design .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Azetidine-3-carboxamide 5-Chloro-2-methoxyphenyl, Benzodioxole ~425* High rigidity, balanced lipophilicity
4-{1-[(2H-1,3-Benzodioxole-5-carbonyl)amino]-...-piperidine-1-carboxamide Piperidine 3-Chlorophenyl, 2-methoxyethyl 516.98 Flexible ring, moderate solubility
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-...hydrazinecarboxamide Hydrazinecarboxamide 2-Chlorophenyl, imidazole ~400* Imine functionality, planar structure

*Estimated based on structural similarity.

Key Observations:
  • Substituent Positioning : The 5-chloro-2-methoxy group on the phenyl ring (target) vs. 3-chloro () alters electronic effects and steric interactions, which may influence receptor selectivity .
  • Functional Groups : The hydrazinecarboxamide in introduces an imine group, enabling metal coordination or redox activity, unlike the target’s stable amide bonds .

Hypothetical Pharmacological Profiles

  • Target Selectivity : The azetidine’s rigidity may improve selectivity for enzymes or receptors requiring precise spatial interactions, compared to more flexible piperidine derivatives .
  • Metabolic Stability: The benzodioxole group, common across all compounds, likely reduces oxidative metabolism, extending half-life relative to non-benzodioxole analogs .
  • Solubility : The 2-methoxy group in the target compound may enhance water solubility compared to ’s butan-2-yl substituent, which increases hydrophobicity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.